

Preparation of 16:0-i15:0 PC Liposomes: Application Notes and Protocols

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Compound of Interest

Compound Name: 16:0-i15:0 PC

Cat. No.: B15547025

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Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, and are valuable tools in research and drug delivery. Their ability to encapsulate both hydrophilic and lipophilic compounds makes them ideal carriers for a variety of molecules. This document provides a detailed protocol for the preparation and characterization of liposomes using 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine (**16:0-i15:0 PC**), an asymmetric saturated phosphatidylcholine. The unique structure of this lipid, with one straight and one iso-branched acyl chain, can influence the physical properties of the liposome bilayer, such as fluidity and packing, making it a lipid of interest for various applications.

Physicochemical Properties of 16:0-i15:0 PC

Understanding the properties of the constituent lipid is crucial for designing a successful liposome preparation protocol. The phase transition temperature (T_m), the temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state, is a critical parameter. For **16:0-i15:0 PC**, the T_m is 15.0°C. All hydration and extrusion steps should be performed at a temperature significantly above this value to ensure the formation of stable, unilamellar vesicles.

Experimental Protocols

The following protocols describe the preparation of **16:0-i15:0 PC** liposomes using the thin-film hydration method followed by extrusion. This is a robust and widely used technique that produces unilamellar vesicles with a controlled size distribution.

Materials and Equipment

- **16:0-i15:0 PC** (powder)
- Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
- Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Round-bottom flask
- Rotary evaporator
- High-vacuum pump
- Water bath or heating block
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Syringes for the extruder
- Dynamic Light Scattering (DLS) instrument
- Spectrophotometer or fluorometer for encapsulation efficiency determination
- Size exclusion chromatography columns (e.g., Sephadex G-50) or centrifugal filter units

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol outlines the steps to create large unilamellar vesicles (LUVs) of a defined size.

- Lipid Film Formation:
 1. Dissolve the desired amount of **16:0-i15:0 PC** powder in chloroform or a chloroform/methanol mixture in a round-bottom flask. Ensure the lipid is fully dissolved to

form a clear solution.

2. Attach the flask to a rotary evaporator.
 3. Evaporate the organic solvent under reduced pressure. The rotation of the flask will create a thin, uniform lipid film on the inner surface.
 4. To ensure complete removal of residual solvent, place the flask on a high-vacuum pump for at least 2 hours.
- Hydration of the Lipid Film:
 1. Pre-heat the hydration buffer to a temperature above the T_m of **16:0-i15:0 PC** (e.g., 25-30°C).
 2. Add the pre-heated buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.
 3. Agitate the flask by hand or on a vortex mixer to disperse the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.
 - Extrusion for Size Reduction and Unilamellarity:
 1. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 2. Pre-heat the extruder to the same temperature as the hydration buffer.
 3. Draw the MLV suspension into one of the syringes.
 4. Pass the lipid suspension through the membrane to the other syringe. This constitutes one pass.
 5. Repeat the extrusion for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome suspension is in the second syringe.^[1] This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of LUVs. The liposome suspension should become less opaque and more translucent.

Protocol 2: Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.^{[2][3]}

- Dilute a small aliquot of the final liposome suspension with the hydration buffer to an appropriate concentration for DLS analysis.
- Place the diluted sample in a disposable cuvette.
- Set the parameters on the DLS instrument (e.g., temperature, solvent viscosity, and refractive index).
- Perform the measurement to obtain the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.^[1]

2. Encapsulation Efficiency Determination:

Encapsulation efficiency (EE%) is the percentage of the initial drug or molecule that is successfully entrapped within the liposomes.^[4] This protocol assumes the encapsulation of a hydrophilic marker (e.g., a fluorescent dye like carboxyfluorescein or a drug).

- Separation of Free from Encapsulated Molecule:
 - Size Exclusion Chromatography (SEC): Pass the liposome suspension through a pre-equilibrated SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free molecules. Collect the liposome-containing fractions.
 - Centrifugal Filter Units: Place the liposome suspension in a centrifugal filter unit with a molecular weight cut-off that allows the free molecule to pass through while retaining the liposomes. Centrifuge according to the manufacturer's instructions.
- Quantification:

1. Measure the total amount of the encapsulated molecule in a sample of the original, unpurified liposome suspension (Total Drug). To do this, lyse the liposomes by adding a detergent (e.g., Triton X-100) to release the encapsulated content.
2. Measure the amount of the free molecule in the filtrate or the later-eluting fractions from the separation step (Free Drug).
3. Calculate the Encapsulation Efficiency using the following formula: $EE\% = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$

Data Presentation

The following tables summarize the key physicochemical properties of **16:0-i15:0 PC** and the expected characteristics of liposomes prepared using the described protocols. The liposome characterization data are representative values based on typical results for phosphatidylcholine liposomes prepared by extrusion.

Table 1: Physicochemical Properties of 16:0-i15:0 Phosphatidylcholine

| Property | Value |
|-----------------------------------------|---------------------------------------------------|
| Phase Transition Temp (T _m) | 15.0°C |
| Molecular Formula | C ₃₉ H ₇₈ NO ₈ P |
| Molecular Weight | 720.01 g/mol |

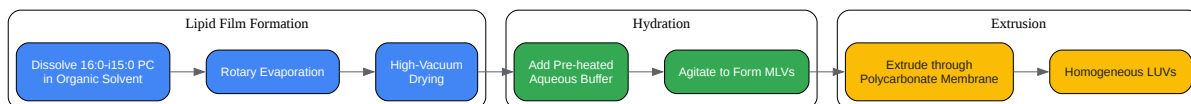
Table 2: Expected Characteristics of **16:0-i15:0 PC** Liposomes (Post-Extrusion)

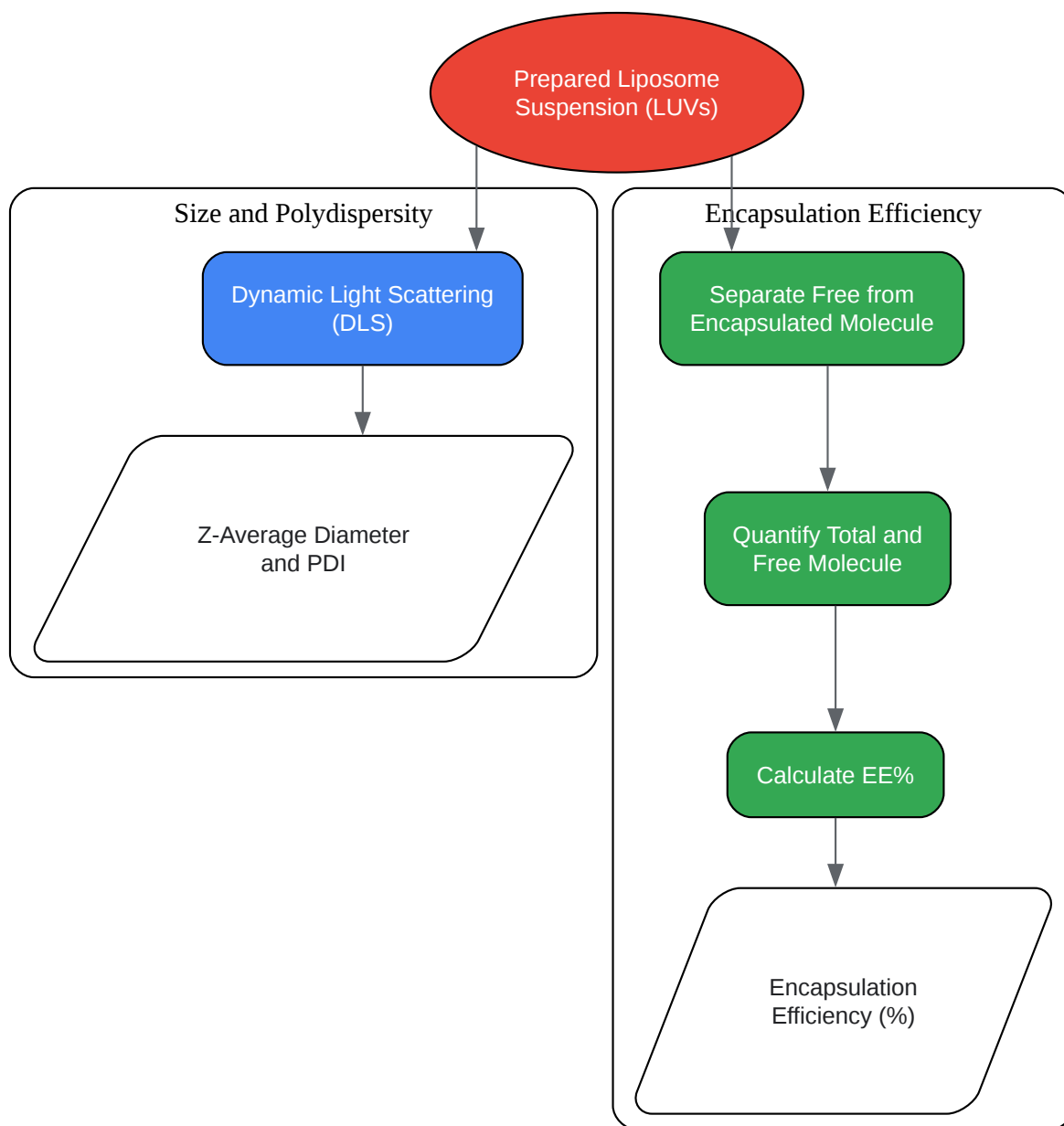
| Parameter | Expected Value Range | Method of Analysis |
|---------------------------------|----------------------|---------------------------------|
| Z-Average Diameter (nm) | 100 - 150 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (EE%)* | 5 - 20% | Spectrophotometry / Fluorometry |

*For hydrophilic small molecules. EE% can vary significantly depending on the encapsulated molecule and the preparation conditions.

Visualizations

The following diagrams illustrate the key experimental workflows described in this document.





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